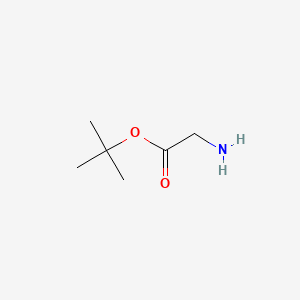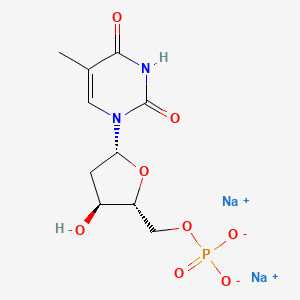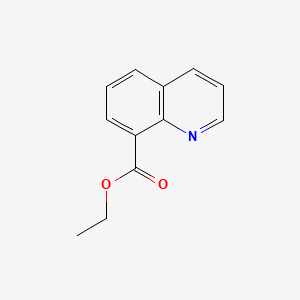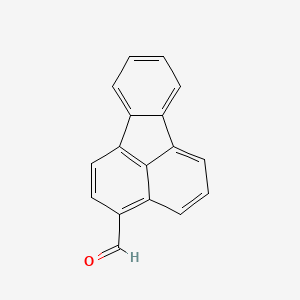
3-Fluoranthenecarboxaldehyde
説明
3-Fluoranthenecarboxaldehyde, also known as Fluoranthene-3-carbaldehyde, is a compound that belongs to the polycyclic aromatic hydrocarbon (PAH) family . It has a linear formula of C17H10O and is used as an intermediate in synthesizing 3-Methylfluoranthene, an environmental pollutant that is an active tumor initiator .
Synthesis Analysis
The synthesis of 3-Fluoranthenecarboxaldehyde involves various enzymatic processes. The research progress of enzymatic synthesis of fluorinated compounds includes cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system . In one synthesis process, Fluoranthene-3-carbaldehyde acts as the material to synthesize the dye, 1,4-Bis (3,5-di-tert-butylphenyl)-2,5-bis (fluoranthen-3-yl)-1,4-di-hydropyrrolo [3,2-b]pyrrole .Molecular Structure Analysis
The molecular structure analysis of 3-Fluoranthenecarboxaldehyde can be performed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) , or mass spectrometry . These techniques allow for the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
The chemical reactions involving 3-Fluoranthenecarboxaldehyde can be analyzed using techniques such as gas chromatography, HPLC, or quantitative NMR spectroscopy on high-field spectrometers .科学的研究の応用
1. Environmental Health Impact
3-Fluoranthenecarboxaldehyde, as a derivative of polycyclic aromatic hydrocarbons (PAHs), has been studied for its environmental and health implications. Boström et al. (2002) emphasize the importance of PAHs like fluoranthene in assessing cancer risk due to air pollution. Fluoranthene is significant as it is found in high concentrations in the ambient air and is considered an experimental carcinogen in certain test systems, making it a crucial substance for environmental health research (Boström et al., 2002).
2. Atmospheric Chemistry and Pollution
Cochran et al. (2016) investigated the heterogeneous oxidation of PAHs like fluoranthene, essential for understanding air quality and pollution. Their work on identifying products formed during the nitration and ozonation of PAHs aids in comprehending the chemical transformations of these compounds in the atmosphere (Cochran et al., 2016).
3. Synthetic Chemistry and Material Science
Yamaguchi et al. (2016) described a synthetic method for the preparation of fluoranthenes, demonstrating the importance of 3-Fluoranthenecarboxaldehyde in synthetic chemistry, particularly in creating complex organic compounds. This method has implications for material science and the development of new organic materials (Yamaguchi et al., 2016).
4. Optoelectronic Applications
Hudson and Wang (2009) explored the use of organoboron compounds in materials chemistry, particularly in OLEDs. Their research on donor-acceptor triarylboranes, which might include fluoranthene derivatives, underscores the potential applications of 3-Fluoranthenecarboxaldehyde in creating new optoelectronic materials (Hudson & Wang, 2009).
5. Photovoltaic Research
Zhou et al. (2013) investigated fluoranthene-fused imide derivatives for use in organic solar cells. This research highlights the application of fluoranthene-based compounds in renewable energy technologies, particularly in enhancing the efficiency of organic photovoltaic devices (Zhou et al., 2013).
特性
IUPAC Name |
fluoranthene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZBGCMQMBTMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182639 | |
| Record name | 3-Fluoranthenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoranthenecarboxaldehyde | |
CAS RN |
28440-63-3 | |
| Record name | 3-Fluoranthenecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028440633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoranthenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUORANTHENE-3-CARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



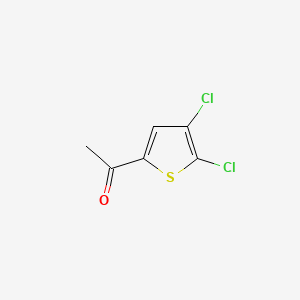
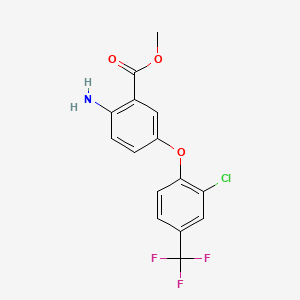
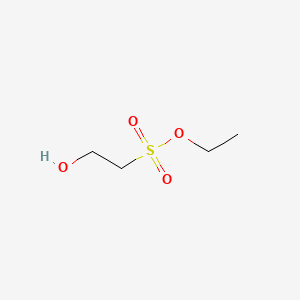

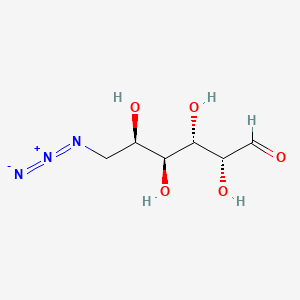
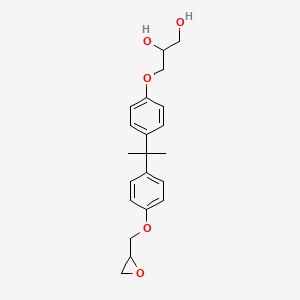
![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)
